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alpha-Casein (90-95) -

alpha-Casein (90-95)

Catalog Number: EVT-12193757
CAS Number:
Molecular Formula: C38H57N9O9
Molecular Weight: 783.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Alpha-Casein (90-95) is a major milk protein, primarily found in the form of micelles in milk. It constitutes about 80% of the total casein content in bovine milk and plays a crucial role in various biological and industrial applications. This protein is particularly significant in the dairy industry for its functional properties, including emulsification, gelation, and water retention. The designation "90-95" refers to the purity level of alpha-casein, indicating that it contains 90 to 95% protein content.

Source

Alpha-casein is derived from the milk of mammals, predominantly cows (Bos taurus). It can be isolated through various methods such as precipitation, ultrafiltration, and chromatography, which separate it from other caseins and whey proteins.

Classification

Alpha-casein belongs to the family of caseins, which are phosphoproteins characterized by their ability to form micelles. It is classified into two main types: alpha-S1-casein and alpha-S2-casein. The primary structural differences between these types influence their functional properties and biological activities.

Synthesis Analysis

Methods

The synthesis of alpha-casein typically involves:

  1. Precipitation: Casein is precipitated from milk by adjusting the pH to around 4.6 using acid (e.g., lactic acid) or rennet enzymes.
  2. Ultrafiltration: This method separates proteins based on size, allowing for the concentration of alpha-casein while removing smaller molecules such as lactose and minerals.
  3. Chromatography: Techniques like ion-exchange chromatography can further purify alpha-casein by exploiting its charge properties.

Technical Details

The process requires careful control of temperature and pH to ensure optimal yield and purity. The resultant alpha-casein can be freeze-dried or spray-dried for preservation and ease of use in various applications.

Molecular Structure Analysis

Structure

Alpha-casein has a complex molecular structure characterized by a high degree of disorder, which contributes to its solubility and functional properties. It consists of a polypeptide chain with a sequence rich in proline, glutamic acid, and other amino acids that influence its hydrophilicity and hydrophobicity.

Data

  • Molecular Weight: Approximately 24 kDa for alpha-S1-casein.
  • Isoelectric Point: Around pH 4.6, where it becomes less soluble.
  • Amino Acid Composition: Contains approximately 14 lysine residues, 30 serine/threonine/tyrosine residues, and 30 aspartic/glutamic acid residues .
Chemical Reactions Analysis

Reactions

Alpha-casein participates in several chemical reactions:

  1. Maillard Reaction: This non-enzymatic browning reaction occurs between amino acids and reducing sugars during heating, leading to flavor development in food products.
  2. Acylation Reactions: Alpha-casein can undergo acylation with fatty acids to modify its properties for specific applications.

Technical Details

These reactions are significant in food chemistry as they enhance flavor, color, and nutritional value. The Maillard reaction products can also exhibit antioxidant properties .

Mechanism of Action

Process

The mechanism by which alpha-casein exerts its effects involves several pathways:

  1. Nutritional Role: As a source of essential amino acids, it supports muscle growth and repair.
  2. Bioactive Peptides: Upon digestion, alpha-casein releases bioactive peptides that may have health benefits such as antihypertensive effects.

Data

Studies have shown that casein-derived peptides can enhance calcium absorption and exhibit immunomodulatory effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Soluble in water at alkaline pH but precipitates at acidic pH.
  • Texture: Exhibits gel-forming capabilities when hydrated.

Chemical Properties

  • pH Sensitivity: Solubility decreases significantly around its isoelectric point (pH ~4.6).
  • Stability: Stable under various conditions but sensitive to heat denaturation at high temperatures.

Relevant analyses indicate that modifications to its structure can enhance functional properties such as emulsification and foaming .

Applications

Alpha-casein has diverse applications across various fields:

  1. Food Industry: Used in cheese production, yogurt formulations, and protein supplements due to its emulsifying and gelling properties.
  2. Nutraceuticals: Incorporated into dietary supplements for muscle recovery due to its rich amino acid profile.
  3. Pharmaceuticals: Explored for drug delivery systems due to its biocompatibility and ability to form nanoparticles.

Properties

Product Name

alpha-Casein (90-95)

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C38H57N9O9

Molecular Weight

783.9 g/mol

InChI

InChI=1S/C38H57N9O9/c1-21(2)16-28(46-36(54)30(19-24-9-13-26(49)14-10-24)45-33(51)27(39)6-5-15-42-38(40)41)34(52)43-20-32(50)44-29(18-23-7-11-25(48)12-8-23)35(53)47-31(37(55)56)17-22(3)4/h7-14,21-22,27-31,48-49H,5-6,15-20,39H2,1-4H3,(H,43,52)(H,44,50)(H,45,51)(H,46,54)(H,47,53)(H,55,56)(H4,40,41,42)

InChI Key

KWLNZVXBGCEDOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N

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